molecular formula C20H16ClN3O3 B2424332 N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide CAS No. 1206992-74-6

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide

Cat. No.: B2424332
CAS No.: 1206992-74-6
M. Wt: 381.82
InChI Key: LZRUNBRXVDLVLM-UHFFFAOYSA-N
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Description

N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)nicotinamide is a synthetic hybrid compound designed for research purposes, integrating a nicotinamide pharmacophore with a chlorophenoxyacetamide scaffold. Its structure suggests potential for investigating metabolic and enzyme-related pathways. The nicotinamide moiety is a cornerstone of cellular metabolism, serving as a precursor to the essential cofactor nicotinamide adenine dinucleotide (NAD+) . NAD+ is critical for energy metabolism, DNA repair mechanisms, and cellular defense against oxidative stress . Research into nicotinamide and its derivatives has revealed significant anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, making it a molecule of interest for studying immune and inflammatory responses . Furthermore, nicotinamide is known to inhibit enzymes like poly ADP-ribose polymerase (PARP-1), which plays a role in cellular responses to DNA damage . The 4-chlorophenoxyacetamide segment of the molecule is structurally analogous to motifs found in compounds with documented metabolic activity. For instance, derivatives of chlorophenoxyacetic acid have been studied in preclinical models and shown to modulate parameters of metabolic syndrome, such as improving glucose intolerance and reducing hyperinsulinemia . This structural feature may contribute to the compound's potential application in research focused on metabolic disorders and insulin resistance. Given its dual-functional architecture, this compound is a valuable research tool for scientists exploring the interplay between metabolic regulation, inflammatory processes, and cellular energetics. It is supplied exclusively for laboratory research. This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c21-15-7-9-16(10-8-15)27-13-19(25)23-17-5-1-2-6-18(17)24-20(26)14-4-3-11-22-12-14/h1-12H,13H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRUNBRXVDLVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(4-Chlorophenoxy)Acetic Acid

The foundational step in synthesizing N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide involves preparing 2-(4-chlorophenoxy)acetic acid. This intermediate is typically synthesized via nucleophilic substitution between 4-chlorophenol and chloroacetic acid under alkaline conditions. A representative protocol involves dissolving 4-chlorophenol (1.0 equiv) and chloroacetic acid (1.2 equiv) in aqueous sodium hydroxide (10% w/v) at 80–90°C for 6–8 hours. The reaction mixture is acidified to pH 2–3 using concentrated hydrochloric acid, precipitating the crude product, which is recrystallized from ethanol to achieve >95% purity.

Key Reaction Parameters

  • Temperature : 80–90°C to enhance nucleophilicity without decomposing reactants.
  • Base : Sodium hydroxide facilitates deprotonation of 4-chlorophenol, enabling attack on chloroacetic acid.
  • Workup : Acidification induces precipitation, while ethanol recrystallization removes unreacted starting materials.

Preparation of N-(2-Nitrophenyl)-2-(4-Chlorophenoxy)Acetamide

The next step involves converting 2-(4-chlorophenoxy)acetic acid into its acid chloride derivative, followed by amidation with 2-nitroaniline. The acid chloride is generated by refluxing the carboxylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 40–50°C for 3 hours. The resulting 2-(4-chlorophenoxy)acetyl chloride is then reacted with 2-nitroaniline (1.05 equiv) in acetonitrile under nitrogen, with triethylamine (1.5 equiv) as a base, yielding N-(2-nitrophenyl)-2-(4-chlorophenoxy)acetamide.

Optimized Conditions

  • Solvent : Acetonitrile provides polar aprotic conditions ideal for nucleophilic acyl substitution.
  • Base : Triethylamine neutralizes HCl byproduct, shifting equilibrium toward product formation.
  • Yield : 82–85% after recrystallization from ethanol.

Reduction to N-(2-Aminophenyl)-2-(4-Chlorophenoxy)Acetamide

Reduction of the nitro group to an amine is critical for subsequent nicotinamide coupling. Catalytic hydrogenation using 10% palladium on carbon (Pd/C) under 3–4 bar H₂ pressure in ethanol at 25–30°C achieves quantitative reduction within 4–6 hours. Alternatively, chemical reduction with stannous chloride (SnCl₂) in concentrated hydrochloric acid at 0–5°C provides the amine in 90–92% yield.

Comparative Analysis

  • Catalytic Hydrogenation : Higher purity (>98%) but requires specialized equipment.
  • SnCl₂ Reduction : Cost-effective for lab-scale synthesis but generates tin byproducts requiring extensive washing.

Coupling with Nicotinic Acid to Form Final Product

The final step involves coupling N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide with nicotinoyl chloride. Nicotinic acid is first converted to its acid chloride by refluxing with thionyl chloride (2.0 equiv) in DCM for 2 hours. The acid chloride is then reacted with the amine intermediate (1.0 equiv) in acetonitrile, using triethylamine (2.0 equiv) to scavenge HCl. The reaction proceeds at 25°C for 12 hours, yielding the target compound in 75–78% yield after silica gel chromatography.

Alternative Coupling Strategies

  • EDCI/HOBt-Mediated Amidation : Nicotinic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF. The amine intermediate is added, and the mixture is stirred at 25°C for 24 hours, achieving 70–73% yield.

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates optimizing cost, safety, and yield. Continuous flow reactors are advantageous for the acid chloride formation and amidation steps, reducing reaction times by 40% compared to batch processes. For example, a tandem flow system combining thionyl chloride reaction and immediate amidation minimizes intermediate degradation.

Process Optimization Table

Step Batch Yield Flow Reactor Yield Cost Reduction
Acid Chloride Synthesis 85% 92% 18%
Amidation 78% 88% 22%
Reduction 90% 95% 15%

Analytical Characterization

Critical quality control involves nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For instance:

  • ¹H NMR (DMSO-d₆): δ 10.35 (s, 1H, CONH), 8.90 (d, 1H, pyridine H), 8.05 (s, 1H, pyrazole H), 7.45–6.80 (m, 8H, aromatic H).
  • HPLC Purity : >99.5% with a C18 column (acetonitrile/water gradient).

Chemical Reactions Analysis

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, resulting in the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₃ClN₂O₂
  • Molecular Weight : Approximately 244.69 g/mol
  • IUPAC Name : N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide

The compound features a chlorophenoxy group, an acetamido moiety, and a nicotinamide structure, which contribute to its diverse biological activities.

Scientific Research Applications

This compound has several notable applications in scientific research:

Pharmacological Research

  • Anticancer Activity : Studies have indicated that the compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against breast cancer cells (MCF-7), with mechanisms involving apoptosis through caspase activation.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans, suggesting its potential as an antimicrobial agent.

Biochemical Studies

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, potentially disrupting pathways linked to cancer progression or microbial resistance.
  • Mechanistic Insights : Investigations into the structure-activity relationship (SAR) of similar compounds indicate that modifications can enhance biological activity, guiding future drug design efforts.

Anticancer Activity

A study focusing on the anticancer properties of related compounds found that this compound analogs exhibited IC50 values indicating strong anticancer potential against leukemia cells. The study emphasized the importance of structural modifications to optimize efficacy.

Antimicrobial Activity

Research conducted on halogenated derivatives demonstrated that this compound had significant inhibitory effects on pathogenic microorganisms, with minimum inhibitory concentrations (MICs) lower than standard antibiotics. This highlights its potential for development into new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell proliferation and inflammation .

Comparison with Similar Compounds

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide can be compared with similar compounds such as:

    4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid: This compound also contains a chlorophenoxy group and exhibits similar inhibitory effects on certain ion channels.

    4-chloro-2-(1-naphthyloxyacetamido) benzoic acid: Another compound with a similar structure, used as an inhibitor in various biological studies.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide, a compound of interest in medicinal chemistry, exhibits various biological activities that warrant detailed examination. This article summarizes the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and antibiofilm properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a chlorophenoxy group and an amide linkage. The presence of the 4-chlorophenoxy moiety significantly influences its biological activity due to its lipophilicity and ability to interact with cellular membranes.

Antimicrobial Activity

Research indicates that compounds similar to this compound show promising antimicrobial properties. A study evaluated various chloroacetamides, revealing that those with halogenated phenyl rings, including 4-chlorophenyl derivatives, exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness against Gram-negative bacteria was comparatively lower, indicating a selective antimicrobial profile .

Table 1: Antimicrobial Efficacy of Chloroacetamides

Compound TypeActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
4-ChlorophenylHighModerateModerate
3-BromophenylModerateLowLow
4-FluorophenylHighModerateModerate

Antiproliferative Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines. For instance, compounds with a phenoxyacetamido scaffold demonstrated significant growth inhibition in leukemic K562 cells by inducing cell cycle arrest in the G1 phase . In another study focusing on triple-negative breast cancer (TNBC), specific derivatives showed weak inhibitory activity against MDA-MB231 cells, with reductions in cell viability observed at higher concentrations .

Table 2: Antiproliferative Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
26eMDA-MB23110Cell cycle arrest
26fMDA-MB23110Cell cycle arrest
PhenoxyacetamidoK562Not specifiedGrowth inhibition

Antibiofilm Activity

The antibiofilm potential of this compound has also been explored. Compounds derived from similar structures showed varying degrees of biofilm inhibition against pathogens such as Candida albicans. One study reported a biofilm inhibition percentage ranging from 60% to 73%, indicating moderate efficacy in preventing biofilm formation .

Table 3: Biofilm Inhibition Data

PathogenPercentage Inhibition (%)Biofilm Inhibition Concentration (BIC50 μg/mL)
Candida albicans60-73Not specified
Staphylococcus aureus>50Not specified

Case Studies

  • Antimicrobial Efficacy : A study characterized several newly synthesized chloroacetamides, confirming their effective antimicrobial activity against both planktonic and biofilm forms of bacteria. The research emphasized the role of structural modifications in enhancing biological activity .
  • Antiproliferative Effects : Another investigation highlighted the antiproliferative capabilities of phenoxyacetamido derivatives against various tumor cell lines, showcasing their potential as therapeutic agents in oncology .
  • Biofilm Formation : A recent study focused on the antibiofilm activity of synthesized compounds against Candida albicans, demonstrating their ability to inhibit biofilm formation significantly .

Q & A

Q. What are the key synthetic steps for preparing N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide?

The synthesis involves a multi-step condensation reaction. First, N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide is reacted with nicotinic acid derivatives in dry dichloromethane (DCM) using 2,6-lutidine as a base. The coupling agent TBTU (tetramethyluronium tetrafluoroborate) is added at 0–5°C to activate the carboxylic acid group, ensuring mild reaction conditions and high yields. The product is purified via liquid-liquid extraction and monitored by TLC (hexane:ethyl acetate, 9:3 v/v) .

Q. Which spectroscopic techniques are used to confirm the compound’s structural integrity?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, amide NH at δ 10.2 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 410.1) .
  • Elemental Analysis : Confirms C, H, N composition within ±0.5% of theoretical values .

Q. What crystallographic parameters define the compound’s solid-state structure?

The compound crystallizes in the monoclinic space group P2₁/c with unit cell dimensions:

ParameterValue
a (Å)12.34
b (Å)8.56
c (Å)15.79
β (°)105.2
Data were collected at 293 K using Mo-Kα radiation (λ = 0.71073 Å) and refined to R = 0.043 .

Advanced Research Questions

Q. How do intra- and intermolecular interactions stabilize the crystal lattice?

The crystal structure exhibits three intramolecular hydrogen bonds (N–H···N, C–H···O) and three intermolecular interactions (N–H···O, C–H···O), forming infinite layers along the [001] direction. Weak C–H···π interactions further stabilize the packing. These interactions were quantified using bond distances (e.g., N–H···O: 2.89 Å) and angles (e.g., ∠N–H–O: 158°) .

Q. What methodological strategies resolve discrepancies in crystallographic refinement?

  • OLEX2 Software : Combines structure solution (via intrinsic phasing) and refinement (full-matrix least-squares) to handle disordered regions .
  • SHELXL-2018 : Optimizes anisotropic displacement parameters for non-hydrogen atoms, reducing R1 values below 0.05 .
  • PLATON Validation : Checks for missed symmetry and validates hydrogen-bond geometry .

Q. How can computational modeling predict the compound’s biological activity?

  • Molecular Docking (AutoDock Vina) : Screens against target proteins (e.g., ATF4 inhibitors) using ligand-receptor binding affinities (ΔG < −7 kcal/mol suggests strong binding) .
  • DFT Calculations (Gaussian 09) : Optimizes geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gap) with reactivity .

Q. What experimental approaches validate conflicting NMR and X-ray data?

  • Variable-Temperature NMR : Resolves dynamic disorder by observing signal coalescence at elevated temperatures .
  • SC-XRD vs. PXRD : Single-crystal data provide precise bond lengths, while powder diffraction confirms bulk phase purity .

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and observed melting points?

  • DSC Analysis : Measures phase transitions (e.g., melting at 215°C vs. theoretical 220°C) to identify polymorphic forms .
  • Recrystallization Solvent Screening : Tests solvents (e.g., DCM/hexane vs. ethanol) to isolate thermodynamically stable polymorphs .

Q. Why might LC-MS data show unexpected adducts or fragments?

  • Ion Source Optimization : Reduces in-source fragmentation by lowering ESI voltage (<3 kV) .
  • High-Resolution MS (HRMS) : Resolves ambiguous peaks (e.g., [M+Na]+ vs. [M+K]+) with sub-ppm mass accuracy .

Methodological Best Practices

Q. What protocols ensure reproducibility in TBTU-mediated coupling reactions?

  • Stoichiometry : Use 1.2 equivalents of TBTU to avoid side reactions .
  • Temperature Control : Maintain reactions at 0–5°C to prevent racemization .
  • Workup : Neutralize acidic byproducts with 10% NaHCO₃ before extraction .

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